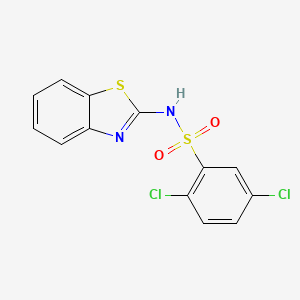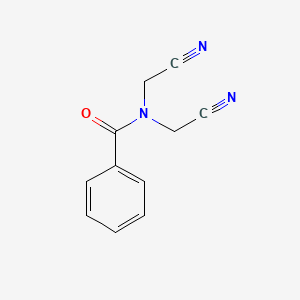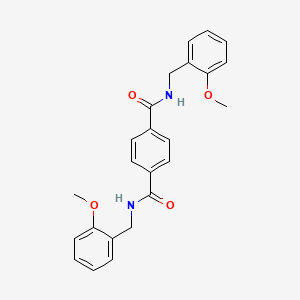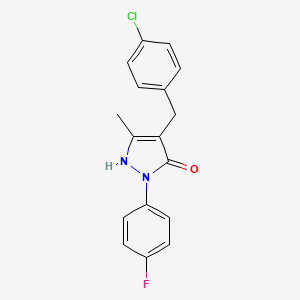
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide is a compound that belongs to the class of benzothiazole derivatives Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure
準備方法
The synthesis of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide can be achieved through various synthetic routes. One common method involves the reaction of 2-aminobenzenethiol with a suitable dichlorobenzene sulfonyl chloride under basic conditions. The reaction typically proceeds through the formation of an intermediate sulfonamide, which then undergoes cyclization to form the benzothiazole ring . Industrial production methods may involve the use of microwave irradiation or one-pot multicomponent reactions to enhance the efficiency and yield of the synthesis .
化学反応の分析
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound may lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce different functional groups onto the benzothiazole ring .
科学的研究の応用
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide has been studied for its potential applications in various scientific fields. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown promise as an antibacterial and antifungal agent . In medicine, benzothiazole derivatives, including this compound, have been investigated for their potential as anticancer agents due to their ability to inhibit specific enzymes and pathways involved in cancer cell proliferation . Additionally, the compound has applications in the industry as a precursor for the synthesis of dyes and pigments .
作用機序
The mechanism of action of N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit the activity of certain enzymes, such as topoisomerases, which are essential for DNA replication and cell division . This inhibition can lead to the disruption of cellular processes and ultimately result in cell death. The compound may also interact with other molecular targets, such as receptors or ion channels, to exert its effects .
類似化合物との比較
N-(1,3-Benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide can be compared with other benzothiazole derivatives, such as 2-aminobenzothiazole and 2-arylbenzothiazole . While these compounds share a common benzothiazole core, they differ in their substituents and, consequently, their biological activities and applications. For example, 2-aminobenzothiazole is known for its antifungal and antiprotozoal activities, while 2-arylbenzothiazole derivatives have been studied for their anticancer and anti-inflammatory properties . The unique combination of the benzothiazole ring with the dichlorobenzene sulfonamide moiety in N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzene-1-sulfonamide contributes to its distinct chemical and biological properties .
特性
分子式 |
C13H8Cl2N2O2S2 |
|---|---|
分子量 |
359.3 g/mol |
IUPAC名 |
N-(1,3-benzothiazol-2-yl)-2,5-dichlorobenzenesulfonamide |
InChI |
InChI=1S/C13H8Cl2N2O2S2/c14-8-5-6-9(15)12(7-8)21(18,19)17-13-16-10-3-1-2-4-11(10)20-13/h1-7H,(H,16,17) |
InChIキー |
DYUIWSCVMYBRRT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)
![6-ethyl-N-[5-(furan-2-ylmethyl)-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl]-4-methylquinazolin-2-amine](/img/structure/B14961499.png)


![N-(2-ethylphenyl)-2-[2-oxo-1-(pyridin-3-ylmethyl)-2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-3-yl]acetamide](/img/structure/B14961518.png)
![3-(4-chlorophenyl)-7-cyclohexyl-2-(methoxymethyl)pyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-6(7H)-one](/img/structure/B14961520.png)


![6-{[4-(diphenylmethyl)piperazin-1-yl]methyl}-N-(2-methylphenyl)-1,3,5-triazine-2,4-diamine](/img/structure/B14961548.png)

![6,8,8,9-tetramethyl-3-{[4-methyl-2-(morpholin-4-yl)pyrimidin-5-yl]carbonyl}-8,9-dihydro-2H-pyrano[3,2-g]quinolin-2-one](/img/structure/B14961559.png)
![5-heptyl-6-methyl-2-[(4,6,7-trimethylquinazolin-2-yl)amino]pyrimidin-4(1H)-one](/img/structure/B14961562.png)
